1-(4-Fluorophenyl)pyrrolidin-3-one
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Overview
Description
1-(4-Fluorophenyl)pyrrolidin-3-one is a chemical compound with the molecular formula C10H10FNO and a molecular weight of 179.19 g/mol It features a pyrrolidine ring substituted with a 4-fluorophenyl group at the nitrogen atom
Preparation Methods
The synthesis of 1-(4-Fluorophenyl)pyrrolidin-3-one can be achieved through several routes. One common method involves the reaction of 4-fluorobenzaldehyde with pyrrolidine in the presence of a reducing agent . Another approach includes the cyclization of N-(4-fluorophenyl)amino alcohols under acidic conditions . Industrial production methods often employ microwave-assisted organic synthesis (MAOS) to enhance efficiency and support green chemistry principles .
Chemical Reactions Analysis
1-(4-Fluorophenyl)pyrrolidin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions typically yield alcohol derivatives.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(4-Fluorophenyl)pyrrolidin-3-one has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in the development of bioactive molecules and studying enzyme interactions.
Industry: The compound finds use in material science for developing new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-Fluorophenyl)pyrrolidin-3-one involves its interaction with specific molecular targets. The fluorophenyl group enhances its binding affinity to certain proteins, influencing biological activity . The pyrrolidine ring contributes to the compound’s three-dimensional structure, affecting its interaction with enzymes and receptors .
Comparison with Similar Compounds
1-(4-Fluorophenyl)pyrrolidin-3-one can be compared with other pyrrolidine derivatives, such as:
Pyrrolidine-2-one: Known for its use in pharmaceuticals and as a synthetic intermediate.
Pyrrolidine-2,5-dione: Utilized in the synthesis of bioactive compounds.
The uniqueness of this compound lies in its fluorophenyl substitution, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
1-(4-fluorophenyl)pyrrolidin-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FNO/c11-8-1-3-9(4-2-8)12-6-5-10(13)7-12/h1-4H,5-7H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJNISUOPOAVWCL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1=O)C2=CC=C(C=C2)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30630076 |
Source
|
Record name | 1-(4-Fluorophenyl)pyrrolidin-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30630076 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
536742-69-5 |
Source
|
Record name | 1-(4-Fluorophenyl)pyrrolidin-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30630076 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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